1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-diphenyl- 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-diphenyl-
Brand Name: Vulcanchem
CAS No.: 37160-06-8
VCID: VC17554903
InChI: InChI=1S/C16H11N5/c1-3-7-12(8-4-1)14-15(13-9-5-2-6-10-13)20-21-11-17-19-16(21)18-14/h1-11H
SMILES:
Molecular Formula: C16H11N5
Molecular Weight: 273.29 g/mol

1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-diphenyl-

CAS No.: 37160-06-8

Cat. No.: VC17554903

Molecular Formula: C16H11N5

Molecular Weight: 273.29 g/mol

* For research use only. Not for human or veterinary use.

1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-diphenyl- - 37160-06-8

Specification

CAS No. 37160-06-8
Molecular Formula C16H11N5
Molecular Weight 273.29 g/mol
IUPAC Name 6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine
Standard InChI InChI=1S/C16H11N5/c1-3-7-12(8-4-1)14-15(13-9-5-2-6-10-13)20-21-11-17-19-16(21)18-14/h1-11H
Standard InChI Key IGAUVIZYYOFFHR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC3=NN=CN3N=C2C4=CC=CC=C4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a bicyclic system where a 1,2,4-triazole ring is fused with a 1,2,4-triazine ring at positions 4 and 3-b, respectively. The 6- and 7-positions are substituted with phenyl groups, contributing to its planar geometry and hydrophobic interactions (Figure 1). The fused rings create a conjugated π-system, enhancing electronic delocalization and stability .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC16H11N5\text{C}_{16}\text{H}_{11}\text{N}_5
Molecular Weight273.29 g/mol
IUPAC Name6,7-diphenyl- triazolo[4,3-b] triazine
Canonical SMILESC1=CC=C(C=C1)C2=NC3=NN=CN3N=C2C4=CC=CC=C4
Topological Polar Surface Area55.97 Ų

The phenyl groups at positions 6 and 7 enhance lipophilicity (logP=3.12\log P = 3.12), favoring membrane permeability and target binding .

Synthetic Methodologies

Cycloaddition-Based Synthesis

A predominant route involves the reaction of 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one with hydrazonoyl halides in chloroform under reflux, catalyzed by triethylamine . This proceeds via a 1,3-dipolar cycloaddition mechanism, generating a spiro intermediate that undergoes ring cleavage and intramolecular cyclization to yield the triazolo-triazine core (Scheme 1) .

Mechanistic Pathway

  • Cycloaddition: Hydrazonoyl halides dehydrohalogenate to form nitrilimines, which react with the thiocarbonyl group of the triazinethione .

  • Ring Cleavage: Base-mediated cleavage of the spiro intermediate produces a thiohydrazide intermediate.

  • Cyclization: Intramolecular nucleophilic attack forms the triazolo-triazine framework, with hydrogen sulfide elimination .

Alternative pathways involving amidrazone intermediates have been proposed but are less favored due to electronic constraints .

CompoundIC50_{50} (μM)Cell Line
6-(4-Bromophenyl)-3-((4-methoxybenzyl)thio)-1.2MDA-MB-231
6-Phenyl-7-methyl-3.5HCT-116

Antimicrobial Efficacy

Structural analogs, such as pyrimido[2,1-c] triazine-3,4-diones, inhibit microbial growth at MIC values of 4–16 μg/mL against Staphylococcus aureus and Candida albicans . The 6,7-diphenyl derivative’s hydrophobic groups likely enhance membrane disruption, though direct data remain limited .

Analytical Characterization

Spectroscopic Profiling

  • NMR: 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6): δ 8.21 (s, 1H, triazine-H), 7.65–7.45 (m, 10H, phenyl-H).

  • Mass Spectrometry: ESI-MS m/z 274.12 [M+H]+^+ .

  • HPLC: Purity >98% (C18 column, acetonitrile/water gradient).

Predicted Collision Cross Section (CCS)

Adductm/zCCS (Ų)
[M+H]+^+274.12166.2
[M+Na]+^+296.10185.2

Future Research Directions

  • Derivative Optimization: Introducing electron-withdrawing groups (e.g., nitro, cyano) at position 3 could enhance kinase inhibition .

  • In Vivo Studies: Pharmacokinetic profiling and toxicity assessments in animal models are critical for clinical translation.

  • Targeted Delivery: Nanoformulations (e.g., liposomes) may improve bioavailability and reduce off-target effects.

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